4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid is a complex organic compound with a unique structure that combines a tert-butyl group, a chlorobenzyl group, and a sulfanyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the key intermediates One common method involves the Friedel-Crafts alkylation of phenol with tert-butyl chloride to introduce the tert-butyl groupThe final step involves the formation of the sulfanyl group and the attachment of the butanoic acid moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorobenzyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The compound may also interact with cellular membranes and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A compound with similar tert-butyl groups but lacking the sulfanyl and chlorobenzyl groups.
4-tert-Butylphenylboronic acid: Contains a tert-butyl group and a boronic acid moiety, used in cross-coupling reactions.
4-(Bromomethyl)phenylboronic acid: Similar structure but with a bromomethyl group instead of a chlorobenzyl group .
Uniqueness
4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the sulfanyl group, in particular, allows for unique interactions with biological molecules, setting it apart from other similar compounds .
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-[(4-chlorophenyl)methylsulfanyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClO3S/c1-21(2,3)16-8-6-15(7-9-16)18(23)12-19(20(24)25)26-13-14-4-10-17(22)11-5-14/h4-11,19H,12-13H2,1-3H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPCQMNQXSYVEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)SCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.